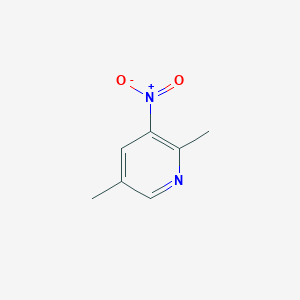
1H-benzimidazol-5-ilmetanol
Descripción general
Descripción
1H-Benzimidazol-5-ylmethanol is a heterocyclic aromatic compound with the molecular formula C8H8N2O. It consists of a benzimidazole ring fused with a methanol group at the 5-position. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields .
Aplicaciones Científicas De Investigación
1H-Benzimidazol-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-5-ylmethanol can be synthesized through several methods. One common route involves the reduction of 1H-benzimidazole-5-carboxylic acid using suitable reducing agents. Another method includes the reaction of 1H-benzimidazole with formaldehyde and subsequent reduction .
Industrial Production Methods: Industrial production of 1H-benzimidazol-5-ylmethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation or other reduction techniques to convert intermediate compounds into the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of benzimidazole-5-carboxylic acid.
Reduction: Formation of benzimidazole derivatives with different alkyl or aryl groups.
Substitution: Formation of substituted benzimidazole compounds with diverse functional groups.
Mecanismo De Acción
The mechanism of action of 1H-benzimidazol-5-ylmethanol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can bind to the minor groove of DNA, affecting DNA replication and transcription processes.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses
Comparación Con Compuestos Similares
1H-Benzimidazol-5-ylmethanol is unique compared to other benzimidazole derivatives due to its specific functional group at the 5-position. Similar compounds include:
1H-Benzimidazole: The parent compound without the methanol group.
1H-Benzimidazole-5-carboxylic acid: An oxidized derivative.
1H-Benzimidazole-5-methyl: A reduced derivative with a methyl group instead of methanol
These similar compounds share the benzimidazole core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
3H-benzimidazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDIGZAMXKBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542495 | |
| Record name | (1H-Benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106429-29-2 | |
| Record name | (1H-Benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

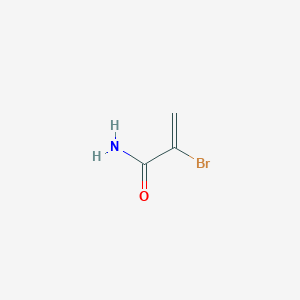


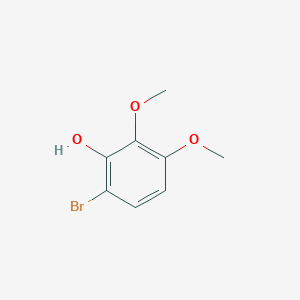



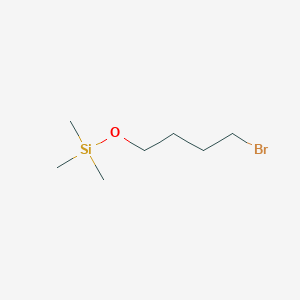

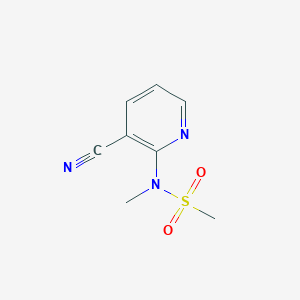

![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
